2-Fluoropent-2-enoic acid
Overview
Description
2-Fluoropent-2-enoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of a fluorine atom attached to a carbon-carbon double bond. The molecular formula of this compound is C5H7FO2, and it has a molecular weight of 118.11 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 2-pentenoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of 2-Fluoropent-2-enoic acid may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropent-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding 2-fluoropentanoic acid.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3) or thiols.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: 2-Fluoropentanoic acid.
Substitution: Various substituted pentenoic acids depending on the nucleophile used.
Scientific Research Applications
2-Fluoropent-2-enoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoropent-2-enoic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. The presence of the fluorine atom enhances its binding affinity and specificity . The compound can also participate in metabolic pathways, leading to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
2-Fluoropentanoic acid: A reduced form of 2-Fluoropent-2-enoic acid, lacking the double bond.
2-Fluoro-3-pentenoic acid: A structural isomer with the fluorine atom at a different position.
4-Fluoropent-2-enoic acid: Another isomer with the fluorine atom on the fourth carbon.
Uniqueness: this compound is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(Z)-2-fluoropent-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-2-3-4(6)5(7)8/h3H,2H2,1H3,(H,7,8)/b4-3- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRQOQRPANVJKM-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C(=O)O)\F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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